(5E)-2-(4-benzylpiperazin-1-yl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one
Description
(5E)-2-(4-benzylpiperazin-1-yl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazol-4(5H)-one derivative characterized by a benzylpiperazine group at position 2 and a 2-propoxybenzylidene substituent at position 3. Thiazolones are heterocyclic compounds with a sulfur- and nitrogen-containing core, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-2-16-29-21-11-7-6-10-20(21)17-22-23(28)25-24(30-22)27-14-12-26(13-15-27)18-19-8-4-3-5-9-19/h3-11,17H,2,12-16,18H2,1H3/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRWLEPVVASYQO-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-2-(4-benzylpiperazin-1-yl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has shown significant efficacy against cancer cell lines and inhibition of specific enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study: Efficacy Against Breast Cancer Cells
A study reported that the synthesized compound exhibited an IC50 value of 18 µM against human breast cancer cells, indicating moderate efficacy comparable to established chemotherapeutic agents like Olaparib, which has an IC50 of 57.3 µM .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer progression.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production and is often a target for skin-related disorders. The compound's derivatives have been analyzed for their inhibitory effects on tyrosinase activity.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| (5E)-2-(4-benzylpiperazin-1-yl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one | 27.5 ± 2.93 | Comparable to kojic acid (28.6 ± 3.56) |
| (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | 10.0 ± 0.90 | More potent than kojic acid |
This table illustrates the potential of the compound as a tyrosinase inhibitor, highlighting its competitive efficacy against established inhibitors .
Additional Biological Activities
The compound has also been evaluated for other biological activities, including:
Comparison with Similar Compounds
Structural Comparisons
Structurally analogous compounds differ in substituents on the benzylidene ring, the amine group (piperazine/piperidine), or fused ring systems. Key examples include:
Structural Insights :
- Benzylidene substituents : Propoxy/methoxy/allyloxy groups influence solubility and steric effects. Propoxy (target compound) offers moderate lipophilicity compared to methoxy (more polar) or allyloxy (reactive) .
- Amine groups : Benzylpiperazine (target) may enhance CNS activity compared to piperidine or methylpiperazine .
Key Findings :
- : Naphthalenyl-substituted analogs exhibit higher molecular weight (~396.52 g/mol) but reduced solubility, limiting bioavailability.
- : Pyrazole-thiazolidinone hybrids demonstrate enhanced anticancer activity due to fused ring systems but require complex synthesis.
Physicochemical Properties
Crystallographic Data :
- : The piperidine ring in analogs adopts a chair conformation, stabilized by C–H⋯S hydrogen bonds, enhancing crystalline stability .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of substituents (e.g., benzylidene proton at δ 7.8–8.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns (UV detection at 254 nm) assess purity and stability .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry (e.g., (5E) configuration) and intramolecular interactions (e.g., C–H⋯S hydrogen bonds) .
How does the presence of substituents like the benzylpiperazine group influence the compound’s biological activity?
Advanced Research Question
The 4-benzylpiperazine moiety enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-substituted analogs, improving membrane permeability .
- Receptor binding : Piperazine’s tertiary nitrogen forms hydrogen bonds with enzymatic active sites (e.g., kinase ATP pockets) .
- Metabolic stability : Benzyl groups reduce oxidative degradation in hepatic microsomes .
Experimental validation : - Docking studies : AutoDock Vina predicts binding affinities (ΔG < −8 kcal/mol) with cancer-related targets like PRL-3 phosphatase .
- SAR analysis : Analog screening identifies piperazine as critical for IC50 values <10 µM in cytotoxicity assays .
What computational methods are employed to predict the electronic properties and reactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating nucleophilic reactivity at the thiazolidinone ring .
- Multiwfn wavefunction analysis : Electrostatic potential maps reveal electron-deficient regions (e.g., benzylidene carbon) prone to nucleophilic attack .
- Molecular dynamics (MD) : Simulations (NAMD, GROMACS) predict solvation effects and protein-ligand stability in aqueous environments .
How can X-ray crystallography data resolve structural ambiguities in this molecule?
Advanced Research Question
- Crystal system determination : Monoclinic P21/c space group (a = 8.58 Å, b = 16.52 Å, c = 12.49 Å) confirms the (5E) configuration and chair conformation of the piperidine ring .
- Hydrogen bonding networks : Intramolecular C–H⋯S bonds (2.52 Å) stabilize the thiazolidinone core, while intermolecular C–H⋯O interactions (2.87 Å) dictate packing along the c-axis .
- SHELX refinement : R-factor <0.04 validates bond lengths (C–C: 1.52 Å) and angles (C–S–C: 92.5°) .
What strategies are recommended for optimizing reaction conditions to minimize by-products during synthesis?
Basic Research Question
- Microwave-assisted synthesis : Reduces reaction time (2–4 hrs vs. 12 hrs) and improves yields (>85%) by enhancing thermal homogeneity .
- Continuous flow reactors : Minimize side reactions (e.g., over-oxidation) via precise temperature (±2°C) and pressure control .
- In situ monitoring : ReactIR or TLC tracks intermediate formation, enabling real-time adjustment of stoichiometry .
How does the compound interact with biological targets, and what experimental approaches are used to study these interactions?
Advanced Research Question
- Enzyme inhibition assays : Fluorescence polarization (FP) measures inhibition of PRL-3 phosphatase (IC50 = 3.2 µM) .
- Cellular uptake studies : Confocal microscopy with fluorescent analogs confirms localization in cytoplasmic vesicles .
- Proteomics : SILAC labeling identifies downregulated proteins (e.g., NF-κB, COX-2) in treated cancer cell lines .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (ethanol/hexane) or flash distillation .
- Thermal instability : Thiazolidinone rings degrade above 150°C; low-temperature (0–5°C) storage is critical .
- Regioselectivity : Competing substitution at N1 vs. N3 of piperazine requires excess reagent (1.5–2.0 eq.) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
